Cas no 2137535-85-2 (4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde)

4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde is a bifunctional aromatic aldehyde featuring two formyl groups positioned on distinct phenyl rings, separated by a dimethyl-substituted benzene core. This structure lends versatility in organic synthesis, particularly in the construction of complex frameworks such as heterocycles, ligands, and polymers. The compound's dual aldehyde functionality enables selective reactivity, facilitating stepwise derivatization or one-pot multicomponent reactions. Its rigid aromatic backbone enhances stability while maintaining reactivity under controlled conditions. This makes it a valuable intermediate in pharmaceuticals, materials science, and coordination chemistry. The product is typically supplied with high purity, ensuring reproducibility in synthetic applications. Proper storage under inert conditions is recommended to preserve its reactivity.
4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde structure
2137535-85-2 structure
Product Name:4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde
CAS No:2137535-85-2
MF:C16H14O2
MW:238.281164646149
CID:6313278
PubChem ID:165842148
Update Time:2025-06-12

4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
    • 2137535-85-2
    • EN300-738847
    • 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde
    • Inchi: 1S/C16H14O2/c1-11-8-16(12(2)7-14(11)10-18)15-6-4-3-5-13(15)9-17/h3-10H,1-2H3
    • InChI Key: WCTBFLHNNMKEKI-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C)=C(C=C1C)C1C=CC=CC=1C=O

Computed Properties

  • Exact Mass: 238.099379685g/mol
  • Monoisotopic Mass: 238.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.1Ų

4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738847-0.05g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
0.05g
$744.0 2025-03-11
Enamine
EN300-738847-0.1g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
0.1g
$779.0 2025-03-11
Enamine
EN300-738847-0.25g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
0.25g
$814.0 2025-03-11
Enamine
EN300-738847-0.5g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
0.5g
$849.0 2025-03-11
Enamine
EN300-738847-1.0g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
1.0g
$884.0 2025-03-11
Enamine
EN300-738847-2.5g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
2.5g
$1735.0 2025-03-11
Enamine
EN300-738847-5.0g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
5.0g
$2566.0 2025-03-11
Enamine
EN300-738847-10.0g
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
2137535-85-2 95.0%
10.0g
$3807.0 2025-03-11

Additional information on 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde

Comprehensive Analysis of 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137535-85-2): Properties, Applications, and Industry Insights

The chemical compound 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137535-85-2) is a specialized aromatic aldehyde with a unique molecular structure, featuring two aldehyde functional groups and a dimethyl-substituted benzene ring. This structural complexity makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and advanced materials. Its dual aldehyde functionality allows for versatile reactivity, enabling applications in cross-coupling reactions and polymer chemistry.

In recent years, the demand for high-purity aldehydes like 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde has surged due to their role in developing targeted drug delivery systems and biodegradable polymers. Researchers are particularly interested in its potential for creating photoactive materials used in OLED displays and solar cells, aligning with the global push for sustainable energy solutions. The compound’s electron-withdrawing properties also make it a candidate for organic semiconductors, a hot topic in material science forums.

From a synthetic perspective, CAS 2137535-85-2 is often synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation, with yields optimized through microwave-assisted synthesis—a technique gaining traction in green chemistry circles. Analytical methods such as HPLC and NMR spectroscopy are critical for verifying its purity, as impurities can significantly impact downstream applications. This emphasis on purity resonates with current industry trends toward QC/QA compliance in fine chemical production.

The compound’s structure-activity relationship (SAR) has drawn attention in medicinal chemistry, where its scaffold serves as a precursor for kinase inhibitors and anti-inflammatory agents. Notably, its derivatives are being explored for neurodegenerative disease research, a field with high search volume due to aging populations. These applications are frequently discussed in patent literature, highlighting its commercial potential.

Environmental and regulatory considerations are also paramount. While 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde is not classified as hazardous under GHS standards, its handling requires standard laboratory safety protocols. This aligns with growing public interest in chemical safety data sheets (SDS) and workplace safety regulations, as evidenced by search trends around OSHA compliance.

In the flavor and fragrance industry, the compound’s benzaldehyde core attracts interest for modifying aromatic profiles, though its primary use remains in high-value synthetics. Market analysts note rising demand in Asia-Pacific regions, driven by expansions in pharmaceutical manufacturing and electronic materials sectors.

Future research directions may explore its catalytic applications or role in metal-organic frameworks (MOFs), topics dominating academic search queries. As industries prioritize molecular customization, CAS 2137535-85-2 exemplifies how tailored organic building blocks enable innovation across disciplines—from life sciences to renewable energy technologies.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.